molecular formula C9H10ClN5 B12981568 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12981568
M. Wt: 223.66 g/mol
InChI Key: NZRHHGCYLDBWLG-UHFFFAOYSA-N
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Description

6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, antiproliferative, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine . The reaction is carried out under controlled conditions, and the structure of the synthesized compound is confirmed using various analytical techniques such as elemental analysis, high-resolution mass spectrometry, NMR spectroscopy, and X-ray analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for further applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H10ClN5

Molecular Weight

223.66 g/mol

IUPAC Name

6-chloro-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H10ClN5/c1-5-3-6(2)15(14-5)9-12-7(10)4-8(11)13-9/h3-4H,1-2H3,(H2,11,12,13)

InChI Key

NZRHHGCYLDBWLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=N2)Cl)N)C

Origin of Product

United States

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